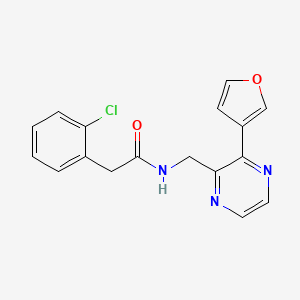

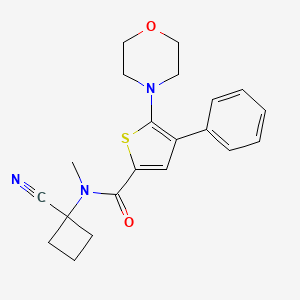

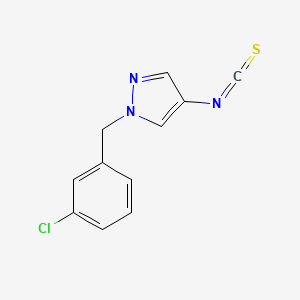

2-(2-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide” is a chemical compound that is used in the preparation of medicaments for inhibiting NO synthase . It is also used for treating various conditions such as migraine, septicemic shock, multiple sclerosis, Parkinson’s disease, Alzheimer’s disease, Huntington’s chorea, inflammations, inflammatory pains, cerebral ischemia, diabetes, meningitis, arteriosclerosis, and for wound healing .

Scientific Research Applications

Crystal Structure Analysis

2-(2-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide and related compounds have been studied for their crystal structures to understand their molecular interactions and assembly. For instance, compounds like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide exhibit intermolecular hydrogen bonds and arene interactions that form complex sheets within their crystalline structure (Narayana et al., 2016).

Nonlinear Optical Properties

Research into the nonlinear optical properties of crystalline acetamides, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, has shown promising results for their use in photonic devices such as optical switches and modulators. The unique polarization effects and environmental interactions contribute to their potential in optical energy applications (Castro et al., 2017).

Antimicrobial and Antitubercular Activities

Compounds bearing the furan nucleus, similar to the core structure of this compound, have been synthesized and evaluated for their antimicrobial and antitubercular activities. Their biological evaluation has demonstrated significant efficacy, making them valuable candidates for further drug development (Bhoot et al., 2011).

Antioxidant Activity

Studies on coordination complexes constructed from pyrazole-acetamide derivatives have explored the effect of hydrogen bonding on self-assembly processes and their antioxidant activities. These complexes exhibit significant antioxidant properties, highlighting their potential for therapeutic applications (Chkirate et al., 2019).

Ligand-Protein Interactions

The exploration of ligand-protein interactions and the photovoltaic efficiency of benzothiazolinone acetamide analogs offer insights into their bioactive potential. These compounds, through spectroscopic and quantum mechanical studies, have shown good light harvesting efficiency and non-linear optical activity, suggesting applications in dye-sensitized solar cells and as potential therapeutics (Mary et al., 2020).

Mechanism of Action

The mechanism of action of this compound is related to its ability to inhibit NO synthase . NO synthase is an enzyme responsible for the physiological formation of nitric oxide (NO), which regulates a large number of physiological processes, including neurotransmission, the relaxation and proliferation of smooth muscle, the adhesion and aggregation of thrombocytes, and also tissue damage and inflammation .

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c18-14-4-2-1-3-12(14)9-16(22)21-10-15-17(20-7-6-19-15)13-5-8-23-11-13/h1-8,11H,9-10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXWJQYLGYUJQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCC2=NC=CN=C2C3=COC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)

![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)

![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)

![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B2424947.png)

![5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2424952.png)